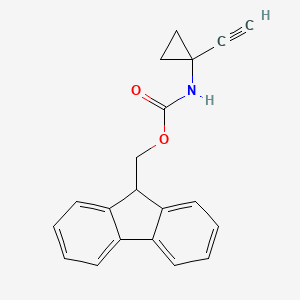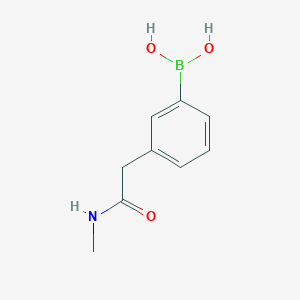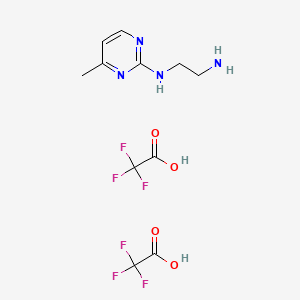
N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine, bis(trifluoroacetic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine; bis(trifluoroacetic acid) is a chemical compound with the molecular formula C11H14F6N4O4 and a molecular weight of 380.2437 . This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine typically involves the reaction of 4-methylpyrimidine with ethane-1,2-diamine under specific conditions. The bis(trifluoroacetic acid) component is introduced to form the final compound. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Análisis De Reacciones Químicas
N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine; bis(trifluoroacetic acid) is used in various scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules to exert its effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .
Comparación Con Compuestos Similares
N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine can be compared with similar compounds such as:
N1,N1-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound also forms stable complexes with metal ions and is used in coordination chemistry.
N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound has similar applications in chemistry and biology but differs in its molecular structure and specific interactions.
The uniqueness of N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine lies in its specific molecular structure, which allows for unique interactions and applications in various fields.
Propiedades
Fórmula molecular |
C11H14F6N4O4 |
|---|---|
Peso molecular |
380.24 g/mol |
Nombre IUPAC |
N'-(4-methylpyrimidin-2-yl)ethane-1,2-diamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N4.2C2HF3O2/c1-6-2-4-9-7(11-6)10-5-3-8;2*3-2(4,5)1(6)7/h2,4H,3,5,8H2,1H3,(H,9,10,11);2*(H,6,7) |
Clave InChI |
XWWGCLVKXKBDHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



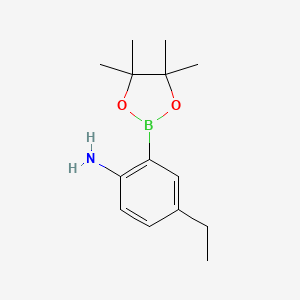
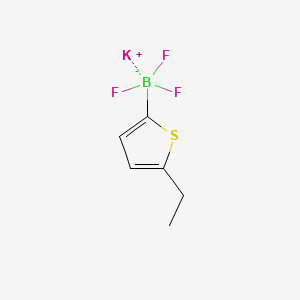
![tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15298942.png)
![rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B15298952.png)


![1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15298982.png)
![4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B15298987.png)
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride](/img/structure/B15298989.png)
![3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15298995.png)
